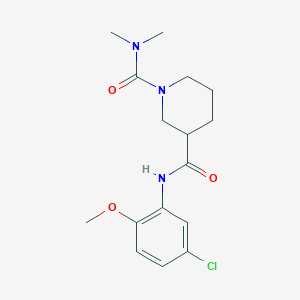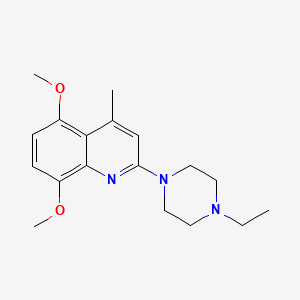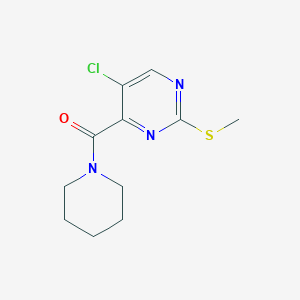
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, and has been associated with a number of deaths due to overdose. However, U-47700 is also of interest to researchers due to its potential use in scientific research.
作用机制
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide works by binding to the mu-opioid receptor and activating it. This leads to a decrease in the transmission of pain signals in the spinal cord and brain, resulting in pain relief. This compound also has other effects on the body, including sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. In addition to its effects on pain and mood, it can also cause nausea, vomiting, and constipation. It can also suppress the immune system and cause hormonal imbalances.
实验室实验的优点和局限性
One advantage of using N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the receptor and its role in pain management. However, this compound is also highly addictive and can be dangerous if used improperly. It is important to use caution when working with this compound and to follow appropriate safety protocols.
未来方向
There are a number of potential future directions for research on N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of interest is in the development of new pain medications that are more effective and have fewer side effects than current opioids. Another area of interest is in the study of the long-term effects of this compound use, particularly in the context of addiction and overdose. Finally, there is a need for continued research on the mechanism of action of this compound and other opioids, in order to better understand how they work and how they can be used safely and effectively.
合成方法
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method is not publicly available, but it is known to involve the use of a variety of reagents and solvents.
科学研究应用
N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has a number of potential applications in scientific research. One area of interest is in the study of opioid receptors and their role in pain management. This compound has been shown to be a potent agonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. This makes it a useful tool for studying the mechanism of action of opioids and for developing new pain medications.
属性
IUPAC Name |
3-N-(5-chloro-2-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-19(2)16(22)20-8-4-5-11(10-20)15(21)18-13-9-12(17)6-7-14(13)23-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEQZCHCJLDDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-2-furyl]methylene}quinuclidin-3-ol](/img/structure/B5413460.png)


![N-[4-(1-piperidinylsulfonyl)phenyl]cyclobutanecarboxamide](/img/structure/B5413471.png)
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)
hydrazone](/img/structure/B5413480.png)

![2-{[(3-phenyl-2-propen-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B5413484.png)
![[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5413501.png)
![4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5413504.png)

![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5413538.png)
![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5413539.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5413545.png)